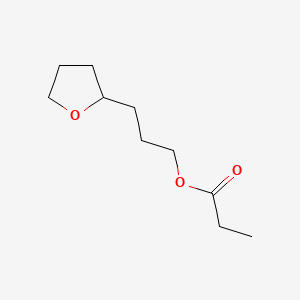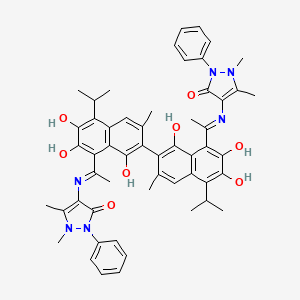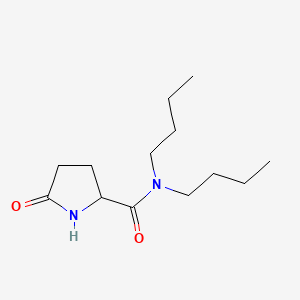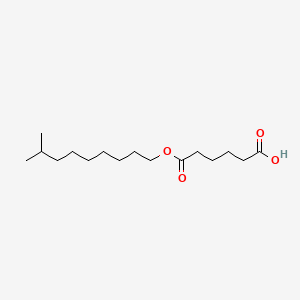
Isodecyl hydrogen adipate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isodecyl hydrogen adipate is an organic compound with the molecular formula C16H30O4. It is a derivative of adipic acid, where one of the carboxylic acid groups is esterified with isodecyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Isodecyl hydrogen adipate can be synthesized through the esterification of adipic acid with isodecyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of adipic acid with isodecyl alcohol in the presence of a suitable catalyst. The reaction mixture is heated to a temperature of around 150-200°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the pure ester.
化学反应分析
Types of Reactions: Isodecyl hydrogen adipate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield adipic acid and isodecyl alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Adipic acid and isodecyl alcohol.
Reduction: Corresponding alcohols.
Hydrolysis: Adipic acid and isodecyl alcohol.
科学研究应用
Isodecyl hydrogen adipate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of polymers and resins to enhance their flexibility and durability.
Biology: Employed in the formulation of various biological assays and experiments due to its compatibility with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the manufacture of lubricants, coatings, and adhesives due to its excellent chemical stability and low volatility.
作用机制
The mechanism of action of isodecyl hydrogen adipate primarily involves its interaction with other chemical compounds through esterification and hydrolysis reactions. The ester group in this compound can undergo hydrolysis to release adipic acid and isodecyl alcohol, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.
相似化合物的比较
Diisodecyl adipate: Used as a plasticizer in the production of flexible PVC and other polymers.
Dioctyl adipate: Employed in the manufacture of films, sheets, and coatings due to its excellent flexibility and low-temperature performance.
Bis(2-ethylhexyl) adipate: Utilized in the production of plasticizers, lubricants, and hydraulic fluids.
Uniqueness of Isodecyl Hydrogen Adipate: this compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its compatibility with a wide range of materials make it a versatile compound for numerous applications.
属性
CAS 编号 |
53595-56-5 |
|---|---|
分子式 |
C16H30O4 |
分子量 |
286.41 g/mol |
IUPAC 名称 |
6-(8-methylnonoxy)-6-oxohexanoic acid |
InChI |
InChI=1S/C16H30O4/c1-14(2)10-6-4-3-5-9-13-20-16(19)12-8-7-11-15(17)18/h14H,3-13H2,1-2H3,(H,17,18) |
InChI 键 |
IXSNSMTVBCIFOP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCOC(=O)CCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione](/img/structure/B13769919.png)
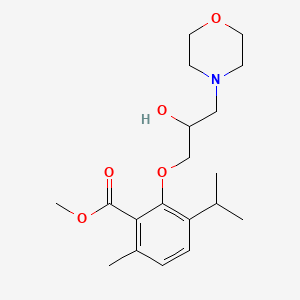
![N,N-diethyl-3'-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B13769933.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769940.png)


